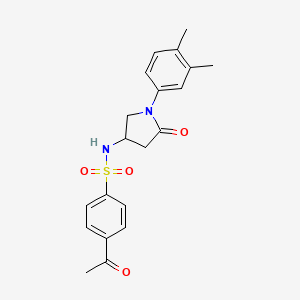
4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives has been a subject of interest due to their potential biological activities. In the case of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the compound was synthesized and its structure was characterized, highlighting the importance of π–π interactions and N—H⋯N hydrogen-bonding in forming a three-dimensional network within the crystal . Similarly, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was synthesized using a one-pot method under base conditions, which provided several advantages such as excellent yields, short reaction times, and high purity. The elucidation of its chemical structure was achieved using various spectroscopic techniques, and its V-shaped crystal structure was determined by single crystal X-ray analysis .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of substituted benzene rings and the sulfonamide group. For instance, the V-shaped molecule of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has a dihedral angle of 84.31(9)° between the two benzene rings, which is a significant feature affecting its crystal packing and interactions such as hydrogen bonding and π interactions . These structural characteristics are crucial for the biological activity of sulfonamides and their interaction with biological targets.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide, they do provide insights into the reactivity of similar sulfonamide compounds. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase demonstrates the potential of sulfonamides to act as high-affinity inhibitors for specific enzymes . The biochemical evaluation of these compounds further emphasizes their reactivity and the ability to modulate biological pathways, which could be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and π interactions play a significant role in determining the stability and solubility of these compounds. For example, the crystal packing of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, as well as weak C–H⋯O, C–Cl⋯π, and π⋯π interactions . These interactions could affect the compound's melting point, solubility in various solvents, and overall chemical stability.
Scientific Research Applications
Thiophene Analogues in Carcinogenicity Studies
Thiophene analogues of known carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The study aimed to determine if replacing an aromatic ring with a thiophene ring would retain the compound's biological activity. Such analogues, including thiophene derivatives, were assessed using the Ames test and cell-transformation assay, highlighting the importance of structural modifications in evaluating carcinogenic potential. This research underscores the significance of structural analogues in understanding and predicting the carcinogenicity of chemical compounds (Ashby et al., 1978).
Advanced Oxidation Processes in Environmental Science
The degradation of acetaminophen (ACT), a common pharmaceutical, has been extensively studied using advanced oxidation processes (AOPs). This research highlights the formation of various by-products and their biotoxicity, offering insights into the environmental impact of widespread pharmaceutical use. Such studies are crucial for developing strategies to mitigate the environmental presence of organic compounds, including pharmaceuticals and potentially related chemical substances (Qutob et al., 2022).
Carrier Solvents in Aquatic Toxicology
The role of carrier solvents in aquatic toxicity tests, especially for hydrophobic substances, has been critically reviewed. This research is relevant for evaluating the environmental impact of various chemicals, including the potential effects of novel compounds on aquatic organisms. Understanding solvent effects is essential for accurately assessing the toxicity of new chemical entities (Hutchinson et al., 2006).
Chemical Compounds as Carcinogenic Agents
A review of chemical compounds' carcinogenic properties, focusing on cholanthrene derivatives, provides insights into the structural and biological factors contributing to carcinogenic activity. This research emphasizes the importance of chemical structure in determining a compound's biological effects, including carcinogenic potential (Cook & Kennaway, 1938).
properties
IUPAC Name |
4-acetyl-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-4-7-18(10-14(13)2)22-12-17(11-20(22)24)21-27(25,26)19-8-5-16(6-9-19)15(3)23/h4-10,17,21H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSJMZGXBGHWFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

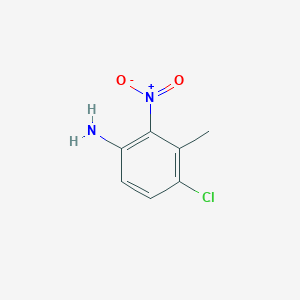
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2515176.png)

![2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B2515178.png)
![ethyl [3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2515179.png)
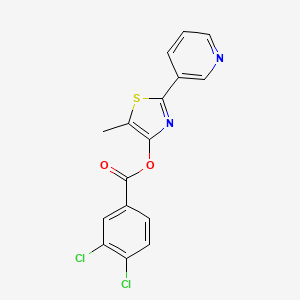
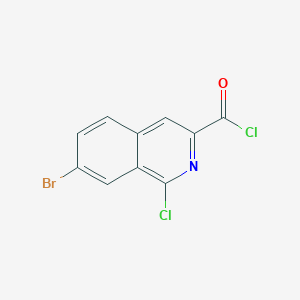

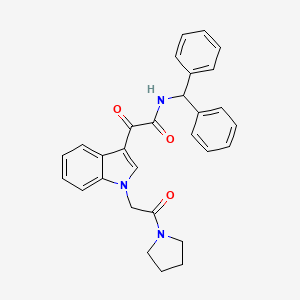
![2-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2515189.png)

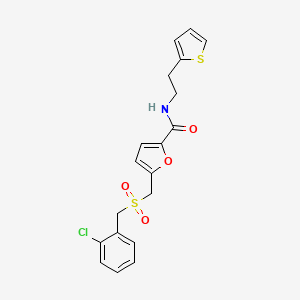
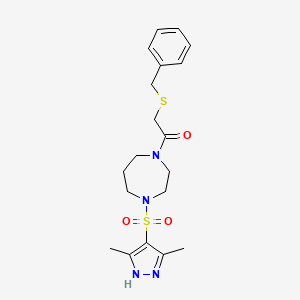
![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)